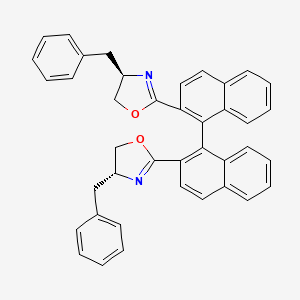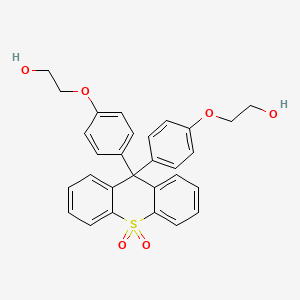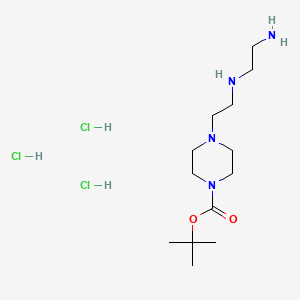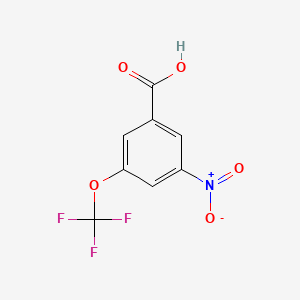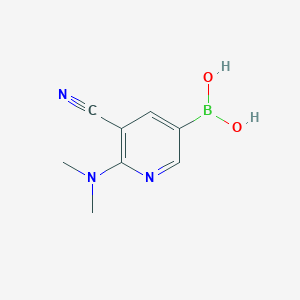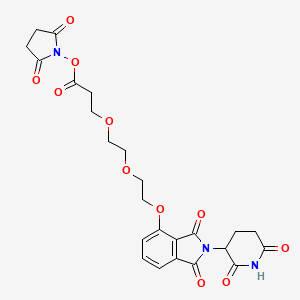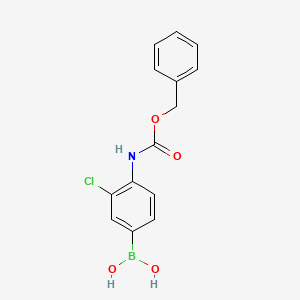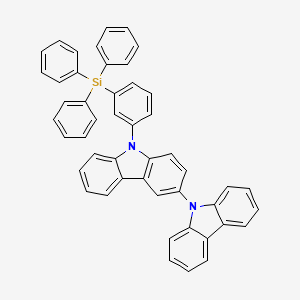
9-(3-(Triphenylsilyl)phenyl)-9h-3,9'-bicarbazole
Descripción general
Descripción
9-(3-(Triphenylsilyl)phenyl)-9h-3,9'-bicarbazole is a useful research compound. Its molecular formula is C48H34N2Si and its molecular weight is 666.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electronic and Optical Material Properties
High-Triplet-Energy Host Materials for Electrophosphorescence
Research demonstrates that carbazole-based materials with triphenylsilyl substitution are highly effective as host materials in organic blue electrophosphorescence. They offer high triplet energies, superior electrochemical stability, and tunable carrier-transport properties, which are crucial for efficient electroluminescence and reduced efficiency roll-off at higher brightness levels (Tsai et al., 2009).
Blue Light-Emitting Diodes (LEDs)
Compounds like 9-Ethyl-3-{(E)-2-[4-(1,1,1-triphenylsilyl) phenyl]-1-ethenyl}-9H-carbazole exhibit promising characteristics for use in non-doped organic light-emitting devices. Their strong emission intensity and stable glassy morphology make them suitable as blue emitters in LEDs, showing high brightness and power efficiency (Kuo et al., 2008).
Phosphorescent Organic Light-Emitting Devices
Carbazole derivatives with triphenylsilyl groups exhibit wide bandgaps and high triplet energies, making them efficient host materials for blue phosphorescent devices. Adjusting the nitrogen atom orientations in these compounds significantly influences their electroluminescence performance (Bai et al., 2016).
Materials Chemistry and Design
Tunable Photoluminescent Properties
Derivatives of phenylcarbazole-based dimers exhibit tunable luminescent properties, influenced by substituent groups. These compounds show high fluorescence quantum yields and thermal stabilities, making them valuable in the field of luminescent materials (Tang et al., 2017).
Thermally Activated Delayed Fluorescent Emitters
Compounds like Bis(4-(9′-phenyl-9H,9′H-[3,3′-bicarbazol]-9-yl)phenyl)methanone show properties as high-efficiency thermally activated delayed fluorescent (TADF) emitters, which are crucial in the development of blue TADF devices (Kim et al., 2016).
Device Performance Enhancement
Solution-Processed Phosphorescent Organic LEDs
Carbazole-functionalized tetraphenylsilane derivatives have been synthesized to serve as bipolar blue hosts for phosphorescent organic LEDs. Their good solubility and high thermal and morphological stability are beneficial for forming homogeneous films, leading to improved device efficiencies (Sun et al., 2015).
Bipolar Hosts for Phosphorescent Devices
Bicarbazole derivatives with triphenylsilyl moieties are effective bipolar hosts for green and red phosphorescent organic light-emitting devices, showing competitive performance with widely used host materials. They exhibit high triplet energies and balanced charge-transporting properties (Bezvikonnyi et al., 2020).
Propiedades
IUPAC Name |
[3-(3-carbazol-9-ylcarbazol-9-yl)phenyl]-triphenylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H34N2Si/c1-4-18-37(19-5-1)51(38-20-6-2-7-21-38,39-22-8-3-9-23-39)40-24-16-17-35(33-40)49-47-30-15-12-27-43(47)44-34-36(31-32-48(44)49)50-45-28-13-10-25-41(45)42-26-11-14-29-46(42)50/h1-34H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPFPCDLLYBTHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC(=C4)N5C6=C(C=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97)C1=CC=CC=C15 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H34N2Si | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3',6'-Bis(2-hydroxyethoxy)spiro[fluorene-9,9'-thioxanthene] 10',10'-dioxide](/img/structure/B8246704.png)
